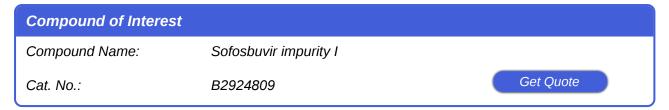


# Characterization of Sofosbuvir Impurity I: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of **Sofosbuvir impurity I**, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structural elucidation of impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of pharmaceutical products. This document details the experimental protocols and presents key analytical data for the identification of an acidic degradation product of Sofosbuvir, herein referred to as Impurity I.

### Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a prodrug that is metabolized in the liver to its active form, which then inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] During the synthesis and storage of Sofosbuvir, or through degradation under stress conditions, various impurities can form. Regulatory agencies require the identification and characterization of impurities to ensure the quality of the drug substance and drug product.

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[3][4] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[1][5] This guide focuses on an impurity generated under acidic conditions, which has been designated as Impurity I for the purpose of this document. It is important to note that "Sofosbuvir impurity I"



can also refer to a diastereoisomer of Sofosbuvir.[6] This guide, however, will focus on the characterization of a specific acid degradation product.

### **Analytical Characterization of Impurity I**

The structural elucidation of Impurity I was achieved through a combination of liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

#### Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the impurity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the accurate mass and, consequently, the molecular formula.

Table 1: Mass Spectrometry Data for Sofosbuvir Impurity I

Parameter	Observed Value	Interpretation	Reference
Molecular Ion [M+H]+ (m/z)	417.0843	Protonated molecule	[1]
Molecular Formula	C16H19FN2O8P	Determined from HRMS	[1]
Molecular Weight	416.08	Calculated from molecular formula	[1]

These findings suggest that the formation of Impurity I from Sofosbuvir (C<sub>22</sub>H<sub>29</sub>FN<sub>3</sub>O<sub>9</sub>P, MW: 529.45 g/mol) involves the loss of the L-alanine isopropyl ester side chain.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. A full assignment of the proton (¹H), carbon-¹³ (¹³C), phosphorus-³¹ (³¹P), and fluorine-¹¹ (¹°F) NMR spectra is essential for unambiguous structure confirmation.

Table 2: <sup>1</sup>H NMR Spectral Data for **Sofosbuvir Impurity I** (in DMSO-d<sub>6</sub>)



Proton Assignment	Chemical Shift (δ, ppm)
H-2	7.650 (d)
H-1'	5.483 (d)

Note: A complete list of proton chemical shifts was not available in the searched literature. The provided data is based on the information that could be retrieved.[1]

Table 3: Other NMR Spectral Data for Sofosbuvir Impurity I

Nucleus	Key Observations	Reference
<sup>13</sup> C NMR	Data used for structural confirmation	[1]
<sup>31</sup> P NMR	Data used for structural confirmation	[1]
<sup>19</sup> F NMR	Data used for structural confirmation	[1]

Further 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were utilized to confirm the connectivity between protons and carbons, leading to the final structural elucidation.[1]

## Experimental Protocols Forced Degradation Study: Acid Hydrolysis

To generate Impurity I, Sofosbuvir was subjected to acidic stress conditions.

- Procedure: A solution of Sofosbuvir is prepared in 1N hydrochloric acid (HCl).
- Conditions: The solution is refluxed at 80°C for up to 10 hours.[1]
- Neutralization: After the stress period, the solution is neutralized to stop the degradation process.



 Analysis: The resulting solution is then analyzed by a stability-indicating HPLC method to separate the degradation products from the parent drug.

#### **Isolation of Impurity I**

The impurity was isolated from the reaction mixture using a mass-supported auto-purification system.[1]

- Technique: Preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
- Mobile Phase: A gradient of mobile phase A (e.g., water with a suitable buffer) and mobile phase B (e.g., acetonitrile or methanol) is typically used.
- Detection: The elution of the impurity is monitored using a UV detector, and fractions corresponding to the impurity peak are collected.
- Post-Isolation: The collected fractions are evaporated to obtain the solid impurity, which is then used for spectroscopic analysis.

#### **NMR Spectroscopy**

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.[1]
- Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).[1]
- Experiments: A suite of NMR experiments is performed, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>31</sup>P NMR, <sup>19</sup>F NMR, D<sub>2</sub>O exchange, HSQC, and HMBC.[1]

#### **Mass Spectrometry**

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
- Sample Introduction: The sample is typically introduced via infusion or coupled with an LC system.

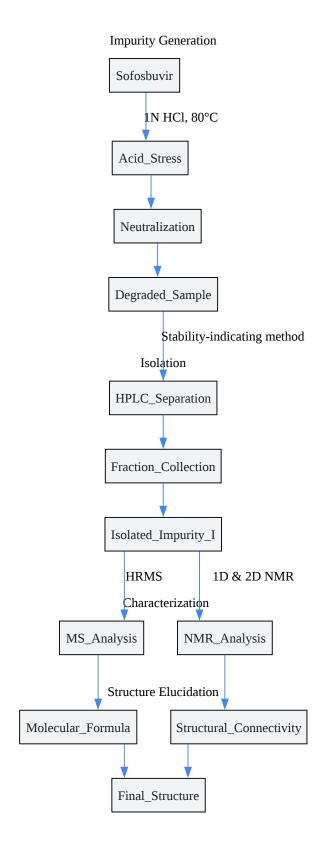


• Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecular ion [M+H]+.

# Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the generation, isolation, and characterization of **Sofosbuvir Impurity I**.





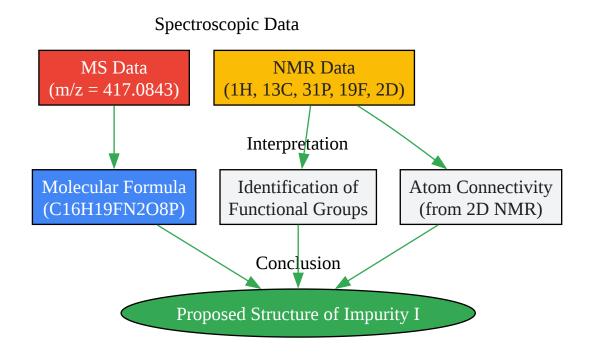
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Workflow for Characterization of Sofosbuvir Impurity I.



#### **Logical Relationship in Structure Elucidation**

The following diagram outlines the logical process of deducing the structure of Impurity I from the spectroscopic data.



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Logical Flow for Structure Elucidation of Impurity I.

#### Conclusion

The characterization of **Sofosbuvir Impurity I**, an acid degradation product, demonstrates a systematic analytical approach employing forced degradation, chromatographic separation, and spectroscopic analysis. The combined use of high-resolution mass spectrometry and a comprehensive suite of NMR experiments allows for the unambiguous identification and structural elucidation of this impurity. This in-depth understanding is paramount for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and drug development.



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